molecular formula C17H12ClN3O3 B11555727 (1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine

(1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine

Cat. No.: B11555727
M. Wt: 341.7 g/mol
InChI Key: YJGAKMVPGZYYBN-YBFXNURJSA-N
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Description

(1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is a synthetic organic compound characterized by its complex molecular structure This compound features a furan ring substituted with a 2-chloro-4-nitrophenyl group and a phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the 2-chloro-4-nitrophenyl group through electrophilic aromatic substitution. The final step involves the condensation of the furan derivative with phenylhydrazine under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A related compound used in similar synthetic applications.

    Acetylacetone: Another compound with comparable reactivity and applications.

Uniqueness

(1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12ClN3O3

Molecular Weight

341.7 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]aniline

InChI

InChI=1S/C17H12ClN3O3/c18-16-10-13(21(22)23)6-8-15(16)17-9-7-14(24-17)11-19-20-12-4-2-1-3-5-12/h1-11,20H/b19-11+

InChI Key

YJGAKMVPGZYYBN-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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